Caffeine-d9

Overview

Description

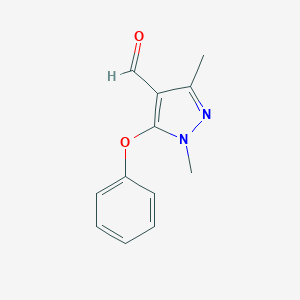

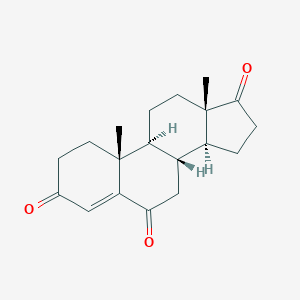

Caffeine-d9 is a deuterated isotopologue of caffeine in which the nine hydrogens contained in the 1, 3, and 7 methyl groups are substituted with deuterium . It has a role as an adenosine receptor antagonist . It is a deuterated compound and an oxopurine .

Synthesis Analysis

A one-step, gram-scale synthesis of caffeine-d9 was achieved using xanthine and CD3I . The reaction proceeds at room temperature using dimsyl sodium as base and THF as solvent .Molecular Structure Analysis

Caffeine-d9 is formed by pyrimidinedione and imidazole rings which are fused together . Pyrimidinedione is a 6-member ring having 2 nitrogen atoms while an imidazole ring is a 5-member ring having 2 nitrogen atoms .Chemical Reactions Analysis

Caffeine is a metabolite derived from purine nucleotides, typically accounting for 2–5% of the dry weight of tea and 1–2% of the dry weight of coffee . In the tea and coffee plants, the main synthesis pathway of caffeine is a four-step sequence consisting of three methylation reactions and one nucleosidase reaction using xanthine as a precursor .Physical And Chemical Properties Analysis

Caffeine-d9 has a molecular weight of 203.25 g/mol . It is a deuterated compound and an oxopurine .Scientific Research Applications

Pharmacokinetic Studies

Caffeine-d9 has been used in pharmacokinetic studies to compare the single-dose pharmacokinetics of caffeine versus Caffeine-d9 and their corresponding metabolites in healthy adult volunteers . The study found that Caffeine-d9 exhibited a similar time to maximum plasma concentration (T max), a higher peak plasma concentration (C max), and a 4-fold higher total exposure (AUC) than a similar dose of caffeine .

Food & Beverage Ingredient

Caffeine-d9 has potential use as a food & beverage ingredient . It is believed that Caffeine-d9 has significant potential as a food or energy drink ingredient at low doses .

Pharmaceutical Product

Caffeine-d9 can potentially be used as a pharmaceutical product . It is believed that Caffeine-d9 has significant potential as a pharmaceutical product at higher doses .

Metabolic Phenotyping

Caffeine, and by extension Caffeine-d9, has important applications in metabolic phenotyping of cytochrome P450 1A2 (CYP1A2) .

Liver Function Testing

Caffeine, and by extension Caffeine-d9, is used in liver function testing .

Extended Half-Life

Selective deuteration of caffeine, such as in Caffeine-d9, can significantly extend its half-life . This has been demonstrated in both human and rat studies .

Lower Frequency and Dose Consumption

Caffeine-d9 might be proven to be an alternative to caffeine that can be consumed at a lower frequency, lower dose, and with less exposure to caffeine’s downstream active metabolites .

Mechanism of Action

Target of Action

Caffeine-d9, like its parent compound caffeine, primarily targets the adenosine receptors in the body . These receptors play a crucial role in various physiological processes, including sleep regulation, neurotransmission, and cardiovascular function. By antagonizing these receptors, caffeine-d9 can exert its stimulatory effects .

Mode of Action

Caffeine-d9 interacts with its targets, the adenosine receptors, by acting as an antagonist . This blockage results in the stimulatory effects commonly associated with caffeine consumption .

Biochemical Pathways

The biochemical pathways affected by caffeine-d9 are similar to those affected by caffeine. Caffeine is known to influence several pathways, including the cAMP/protein kinase A pathway and the phosphoinositide pathway . By blocking adenosine receptors, caffeine-d9 can increase the levels of cyclic AMP (cAMP) in cells, leading to the activation of protein kinase A, which can then phosphorylate various target proteins, leading to changes in cell function .

Pharmacokinetics

The pharmacokinetics of caffeine-d9 is somewhat different from that of regular caffeine. It has been reported that caffeine-d9 exhibits a prolonged systemic and brain exposure time in rats compared to caffeine following oral administration . This suggests that the deuterium substitution in caffeine-d9 may alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a longer duration of action .

Result of Action

The molecular and cellular effects of caffeine-d9’s action are likely to be similar to those of caffeine, given their similar modes of action. These effects include increased alertness and wakefulness, delayed onset of fatigue, and enhanced cognitive performance . It’s important to note that caffeine-d9 was found to be non-genotoxic in both a bacterial reverse mutation assay and a human mammalian cell micronucleus assay at concentrations up to the ich concentration limits .

Action Environment

Environmental factors can influence the action, efficacy, and stability of caffeine-d9. Factors such as pH, temperature, and the presence of other substances can affect the solubility and stability of caffeine-d9, potentially influencing its pharmacokinetics and pharmacodynamics . .

Safety and Hazards

Future Directions

Lennham Pharmaceuticals announced topline results of the first ever human study of d9-caffeine . The study was conducted to compare the single-dose pharmacokinetics of caffeine versus d9-caffeine and their corresponding metabolites in healthy adult volunteers . Data supports potential use of d9-caffeine as a food & beverage ingredient and pharmaceutical product .

properties

IUPAC Name |

1,3,7-tris(trideuteriomethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYVLZVUVIJVGH-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514760 | |

| Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caffeine-d9 | |

CAS RN |

72238-85-8 | |

| Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFFEINE-(TRIMETHYL-D9) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4R)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B20802.png)

![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)